Norbolethone

Description

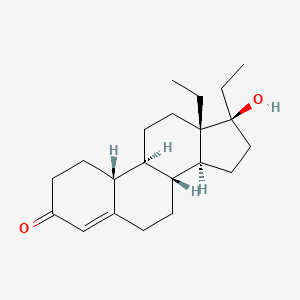

Structure

3D Structure

Properties

CAS No. |

797-58-0 |

|---|---|

Molecular Formula |

C21H32O2 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h13,16-19,23H,3-12H2,1-2H3/t16-,17+,18+,19-,20-,21-/m0/s1 |

InChI Key |

FTBJKONNNSKOLX-XUDSTZEESA-N |

SMILES |

CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34 |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC)O)CCC4=CC(=O)CC[C@H]34 |

Canonical SMILES |

CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34 |

Other CAS No. |

1235-15-0 797-58-0 |

physical_description |

Solid |

Synonyms |

13-EHDPO 13-ethyl-17-hydroxy-18,19-dinor-17-pregn-4-en-20-yn-3-one norbolethone |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Norbolethone from Norgestrel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbolethone is a synthetic anabolic-androgenic steroid, first synthesized in 1966.[1] While never commercially marketed, it has been a subject of interest in medicinal chemistry and doping control.[1] This document provides a detailed technical overview of the synthesis of this compound, with norgestrel as the starting material. The core of this synthesis lies in the selective catalytic hydrogenation of the 17α-ethynyl group of norgestrel.

Core Chemical Transformation

The synthesis of this compound from norgestrel is achieved through the nickel-catalyzed hydrogenation of the 17α-ethynyl (alkyne) functional group to a 17α-ethyl (alkane) group.[2] This transformation is a selective reduction that maintains the core steroid structure while altering the substituent at the 17α-position, which is crucial for its biological activity.[2] Raney nickel is a commonly employed catalyst for such hydrogenations due to its high activity.[3]

Experimental Protocols

While the specific, detailed industrial protocol for the synthesis of this compound from norgestrel is not extensively published, a representative experimental procedure based on the hydrogenation of 17α-ethynyl steroids using Raney nickel is presented below.

Preparation of W-6 Raney Nickel Catalyst

A common catalyst for this type of reaction is W-6 Raney nickel. Its preparation involves the following steps:

-

In a 2-liter Erlenmeyer flask equipped with a thermometer and a mechanical stirrer, 600 mL of distilled water and 160 g of sodium hydroxide pellets are combined.

-

The solution is stirred and cooled to 50°C in an ice bath.

-

125 g of Raney nickel-aluminum alloy powder is added in small portions over 25-30 minutes, maintaining the temperature at 50 ± 2°C.

-

After the addition is complete, the mixture is digested at 50 ± 2°C for 50 minutes with gentle stirring.

-

The catalyst is then washed by decantation with three 1-liter portions of distilled water.[4]

Hydrogenation of Norgestrel (Representative Protocol)

-

Reaction Setup: A solution of norgestrel in a suitable solvent, such as ethanol, is placed in a high-pressure hydrogenation apparatus.

-

Catalyst Addition: The prepared Raney nickel catalyst is added to the solution. The catalyst loading is typically a small percentage of the substrate weight.

-

Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired level (e.g., 50-100 atm). The reaction mixture is agitated at a controlled temperature (e.g., 50-100°C) until the theoretical amount of hydrogen has been consumed.

-

Work-up: After the reaction is complete, the vessel is cooled and the pressure is released. The catalyst is removed by filtration.

-

Purification: The solvent is evaporated from the filtrate, and the crude this compound is purified by recrystallization or chromatography to yield the final product.

Data Presentation

The following table summarizes typical quantitative data for the nickel-catalyzed hydrogenation of norgestrel to this compound. Please note that the yield is representative and can vary based on specific reaction conditions.

| Parameter | Value | Reference |

| Starting Material | Norgestrel | [2] |

| Product | This compound | [2] |

| Catalyst | Raney Nickel | [3][4] |

| Solvent | Ethanol | [4] |

| Hydrogen Pressure | 50 - 100 atm (typical) | |

| Temperature | 50 - 100 °C (typical) | [4] |

| Reaction Time | 2 - 6 hours (typical) | |

| Yield | ~80-90% (representative) |

Experimental Workflow

Caption: Synthesis workflow for this compound from Norgestrel.

References

chemical structure of 13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-3-one

An In-depth Technical Guide to Levonorgestrel (13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-3-one)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levonorgestrel is a second-generation synthetic progestogen, a hormone that mimics the effects of progesterone.[1][2] Its systematic IUPAC name is (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one.[3] It is the biologically active levorotatory enantiomer of norgestrel.[3] Levonorgestrel is widely used in hormonal contraception, including combination oral contraceptive pills, progestogen-only pills, emergency contraception (often known as the "morning-after pill"), and in intrauterine devices (IUDs) for long-term pregnancy prevention.[2][4]

Chemical Structure and Properties

-

Chemical Formula: C₂₁H₂₈O₂[3]

-

Molecular Weight: 312.45 g/mol

-

CAS Number: 797-63-7[3]

-

Synonyms: LNG, d(-)-Norgestrel, Plan B[3]

2.1. Chemical Structure

Caption: 2D Chemical Structure of Levonorgestrel.

Quantitative Data

3.1. Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₈O₂ | [3] |

| Molecular Weight | 312.45 g/mol | |

| Melting Point | 205-207 °C | |

| Water Solubility | 1.73 mg/L | |

| logP | 3.3 | [5] |

3.2. Pharmacokinetic Data

| Parameter | Value | Reference |

| Bioavailability | 85% to 100% | [4] |

| Protein Binding | ~97.5% to 99% (primarily to SHBG and albumin) | [4] |

| Metabolism | Hepatic (reduction, hydroxylation, conjugation) via CYP3A4 | [4] |

| Elimination Half-life | 24.4 ± 5.3 hours | [4] |

| Excretion | ~45% in urine, ~32% in feces (as conjugates) | [4] |

| Tmax (oral) | 1.6 ± 0.7 hours | [4] |

| Volume of Distribution (Vd) | ~1.8 L/kg | [4] |

Mechanism of Action

Levonorgestrel's primary mechanism of action is as an agonist of the progesterone receptor (PR).[1] By binding to this receptor, it mimics the effects of endogenous progesterone. Its contraceptive effects are achieved through several mechanisms:

-

Inhibition of Ovulation: Levonorgestrel can suppress the mid-cycle surge of luteinizing hormone (LH) from the pituitary gland, which is necessary for ovulation. This prevents the release of an egg from the ovary.[4]

-

Thickening of Cervical Mucus: It increases the viscosity of the cervical mucus, creating a barrier that impedes sperm penetration into the uterus.[4]

-

Endometrial Effects: While its primary contraceptive effect is pre-fertilization, levonorgestrel can also cause changes in the endometrium, making it less receptive to implantation. However, evidence suggests it cannot prevent the implantation of an already fertilized egg.[1]

Levonorgestrel also exhibits weak androgenic activity by binding to the androgen receptor (AR).[1]

Signaling Pathway

The following diagram illustrates the classical signaling pathway of Levonorgestrel via the progesterone receptor.

References

- 1. Levonorgestrel - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Levonorgestrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Levonorgestrel-D6 (major) | C21H28O2 | CID 121231040 - PubChem [pubchem.ncbi.nlm.nih.gov]

Norbolethone: A Technical Guide on its Anabolic and Androgenic Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norbolethone is a synthetic, orally active anabolic-androgenic steroid (AAS) that was developed in the 1960s but never commercially marketed due to concerns about its toxicity.[1][2] Despite its lack of clinical use, it gained notoriety in the early 2000s as a "designer steroid" used by athletes.[1][2] This guide provides a comprehensive technical overview of the anabolic and androgenic properties of this compound, including available data on its biological activity, experimental protocols for its assessment, and its mechanism of action.

Introduction

This compound (13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-3-one) was first synthesized in 1966 by Wyeth Laboratories.[1][2][3] It was initially investigated for therapeutic applications such as promoting weight gain and treating short stature.[1][2][3] However, concerns regarding its adverse effects, including toxicity and bleeding disorders, led to the discontinuation of its development.[2][4]

Anabolic and Androgenic Effects: Quantitative Data

A study in castrated male pigs demonstrated that this compound, when added to a low-protein diet, improved growth rate and food conversion efficiency.[5] Furthermore, the steroid significantly increased the percentage of lean meat and the area of the eye muscle.[5]

| Parameter | Effect of this compound | Animal Model | Reference |

| Growth Rate (Low Protein Diet) | Improved | Castrated Male Pigs | [5] |

| Food Conversion Efficiency (Low Protein Diet) | Improved | Castrated Male Pigs | [5] |

| Percentage of Lean Meat | Significantly Increased | Castrated Male Pigs | [5] |

| Eye Muscle Area | Significantly Increased | Castrated Male Pigs | [5] |

| Growth Rate (High Protein Diet) | Significantly Depressed | Castrated Male Pigs | [5] |

Mechanism of Action and Signaling Pathways

Like other anabolic-androgenic steroids, this compound is believed to exert its effects primarily through the androgen receptor (AR).[6][7] As a fat-soluble molecule, it can diffuse across the cell membrane and bind to the AR located in the cytoplasm.[7] This binding event is thought to induce a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the this compound-AR complex would then bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This alteration of gene expression ultimately leads to the anabolic and androgenic effects of the steroid.[7]

This compound has also been identified to possess some progestational activity.[4] This suggests a potential interaction with the progesterone receptor, which could contribute to its overall biological profile and side effects.

Experimental Protocols

The assessment of the anabolic and androgenic activity of steroids like this compound traditionally relies on in vivo assays in animal models.

Hershberger Assay

The Hershberger assay is a standardized method used to differentiate between the anabolic and androgenic effects of a substance.

-

Objective: To measure the myotrophic (anabolic) and androgenic activity of a compound.

-

Animal Model: Immature, castrated male rats.

-

Methodology:

-

Animals are castrated to remove the endogenous source of androgens.

-

After a recovery period, the test compound (this compound) is administered daily for a set duration (e.g., 7-10 days).

-

A reference androgen (e.g., testosterone propionate) and a vehicle control group are included.

-

At the end of the treatment period, the animals are euthanized, and specific tissues are excised and weighed.

-

-

Data Analysis: The weights of the target tissues from the treated groups are compared to those of the control group. The ratio of the anabolic effect (levator ani weight) to the androgenic effect (seminal vesicle/prostate weight) provides an indication of the compound's selectivity.

Nitrogen Balance Studies

Nitrogen balance studies are a direct measure of the anabolic state of an organism.

-

Objective: To determine the effect of a substance on whole-body protein metabolism.

-

Methodology:

-

Subjects (human or animal) are placed on a controlled diet with a known amount of protein (and therefore nitrogen) intake.

-

A baseline period is established to measure nitrogen excretion (primarily in urine and feces).

-

The test compound (this compound) is administered.

-

Nitrogen intake and excretion are meticulously monitored throughout the study period.

-

-

Data Analysis:

-

Positive Nitrogen Balance (Intake > Excretion): Indicates an anabolic state where the body is retaining protein.

-

Negative Nitrogen Balance (Intake < Excretion): Indicates a catabolic state.

-

The change in nitrogen balance following the administration of this compound would quantify its anabolic effect. While a study in pigs showed improved growth, specific nitrogen balance data for this compound in humans is not available in the peer-reviewed literature.[5]

-

Adverse Effects and Toxicity

The primary reason for the cessation of this compound's clinical development was its reported toxicity.[1][2] Specific adverse effects mentioned in the literature include bleeding disorders and various androgenizing side effects.[2][4] A study on isolated perfused rat livers indicated that this compound can affect liver function.[10] As a 17α-alkylated steroid, it would be expected to carry a risk of hepatotoxicity, a known side effect of this class of AAS.[11]

Conclusion

This compound is a synthetic anabolic-androgenic steroid with a history that underscores the challenges in separating anabolic effects from undesirable side effects. While it demonstrates anabolic activity, its development was halted due to significant toxicity concerns. The lack of comprehensive, publicly available quantitative data from its initial development phase limits a complete understanding of its pharmacological profile. For drug development professionals, the story of this compound serves as a case study in the importance of thorough toxicological evaluation in steroid research. Future research, should it be undertaken, would need to focus on modern in vitro and in vivo models to precisely quantify its anabolic and androgenic potency and to fully elucidate its mechanisms of toxicity.

References

- 1. Norboletone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Detection of this compound, an anabolic steroid never marketed, in athletes' urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gtfch.org [gtfch.org]

- 5. The effect of this compound, an anabolic steroid, on the performance and body composition of castrate pigs | Animal Science | Cambridge Core [cambridge.org]

- 6. Buy this compound | 797-58-0 [smolecule.com]

- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 8. endocrine.org [endocrine.org]

- 9. [WEIGHT RESPONSE OF THE RAT LEVATOR ANI MUSCLE USED AS TEST FOR ANABOLIC ACTIVITY OF CERTAIN STEROIDS. CRITICAL STUDY] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of an anabolic steroid (this compound) on the function of the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks? [frontiersin.org]

Norbolethone's Interaction with the Androgen Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbolethone is a synthetic, orally active anabolic-androgenic steroid (AAS) that was developed in the 1960s but never commercially marketed for therapeutic use.[1][2] Classified as a 19-nortestosterone derivative, its biological activity is primarily mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[3][4] This document provides a detailed technical guide on the mechanism of action of this compound on androgen receptors, drawing upon the established principles of androgen receptor signaling. While specific quantitative data for this compound's direct interaction with the androgen receptor is scarce in publicly available literature, this guide outlines the canonical mechanism and provides context using data from related androgens.

Introduction to this compound

This compound (13β,17α-diethyl-17β-hydroxygon-4-en-3-one) is a potent anabolic agent designed to promote muscle growth and increase strength.[4][5] As a "designer steroid," it gained notoriety for its illicit use in sports to enhance performance.[1][6] Its mechanism of action, like other AAS, is centered on its ability to bind to and activate the androgen receptor, thereby modulating the transcription of target genes.[3][4]

The Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male secondary sexual characteristics, as well as in anabolic processes in various tissues, including skeletal muscle. The generalized mechanism of action for androgens, including this compound, is as follows:

-

Ligand Binding: this compound, being a lipophilic molecule, can diffuse across the cell membrane and bind to the ligand-binding domain (LBD) of the androgen receptor located in the cytoplasm.

-

Conformational Change and Dissociation of Heat Shock Proteins: Upon ligand binding, the AR undergoes a significant conformational change. This leads to the dissociation of heat shock proteins (HSPs) that maintain the receptor in an inactive state.

-

Dimerization and Nuclear Translocation: The activated androgen receptor-ligand complex then dimerizes. This dimer is actively transported into the nucleus.

-

DNA Binding and Coactivator Recruitment: Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[7] Following DNA binding, the AR recruits various coactivator proteins.

-

Gene Transcription: The assembled complex of the AR dimer, DNA, and coactivators initiates the transcription of target genes, leading to the synthesis of new mRNA and subsequently, new proteins that carry out the physiological effects of the androgen.[7]

Signaling Pathway of this compound via the Androgen Receptor

References

- 1. Norboletone - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. Buy this compound | 797-58-0 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 1235-15-0: this compound | CymitQuimica [cymitquimica.com]

- 6. Androgen Physiology, Pharmacology, Use and Misuse - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Norethandrolone? [synapse.patsnap.com]

An In-depth Technical Guide on the Pharmacology and Toxicology of Designer Steroids

Disclaimer: This document is intended for informational and research purposes only. The information contained herein is not a substitute for professional medical advice, diagnosis, or treatment.

Introduction

Designer anabolic-androgenic steroids (AAS) are synthetic derivatives of testosterone engineered to enhance anabolic effects (muscle growth) while attempting to minimize androgenic (masculinizing) side effects.[1][2] These compounds are often produced in clandestine laboratories to circumvent drug laws and are not approved for human use.[3] Consequently, they lack the rigorous safety and efficacy testing required for pharmaceutical agents, posing significant health risks to users.[1][3] This guide provides a technical overview of the pharmacology and toxicology of designer steroids, aimed at researchers and drug development professionals.

Pharmacology of Designer Steroids

The primary mechanism of action for all AAS, including designer steroids, is their interaction with the androgen receptor (AR).[4][5] This interaction initiates a cascade of cellular events leading to changes in gene expression.

Androgen Receptor Signaling

The androgen receptor is a ligand-activated nuclear transcription factor that belongs to the steroid hormone receptor family.[6][7] The signaling pathway can be broadly categorized into classical and non-classical pathways.

-

Classical (Genomic) Pathway: In its unbound state, the AR resides in the cytoplasm complexed with heat shock proteins (HSPs).[7][8] Upon binding to an androgen, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[7][8] Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[6][8][9] This process ultimately regulates the expression of genes involved in cellular proliferation and apoptosis.[6]

-

Non-Classical (Non-Genomic) Pathway: Some androgens can also elicit rapid cellular responses that are independent of gene transcription. This pathway is initiated by androgens binding to AR located on the plasma membrane.[8] This interaction can activate signal transduction cascades, including protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs), through an elevation in intracellular calcium.[7]

Structure-Activity Relationships

The pharmacological profile of a designer steroid is determined by its chemical structure. Modifications to the testosterone molecule can alter its binding affinity for the androgen receptor, its susceptibility to enzymatic conversion, and its oral bioavailability.[1][10]

-

17α-Alkylation: The addition of a methyl or ethyl group at the C17-alpha position prevents first-pass metabolism in the liver, allowing for oral administration.[10] However, this modification is also strongly associated with hepatotoxicity.[11][12]

-

Modifications to the Steroid Nucleus: Alterations to the A and B rings of the steroid structure can influence the ratio of anabolic to androgenic activity.[1] For example, some modifications can reduce the steroid's ability to be converted to dihydrotestosterone (DHT) by 5α-reductase, a more potent androgen, or to estrogens by aromatase.[10]

Toxicology of Designer Steroids

The use of designer steroids is associated with a wide range of adverse effects, affecting multiple organ systems. The lack of clinical trials means that much of the toxicological data is derived from case reports, observational studies, and in vitro/animal models.[1]

Hepatotoxicity

Liver damage is a well-documented and serious consequence of designer steroid use, particularly with orally active 17α-alkylated compounds.[11][12][13] The forms of liver injury include:

-

Cholestasis: A condition characterized by decreased bile flow, leading to jaundice and pruritus.[13][14]

-

Peliosis Hepatis: A rare vascular condition characterized by blood-filled cysts in the liver.[13][14]

-

Hepatic Tumors: Long-term use of AAS has been linked to the development of both benign hepatic adenomas and malignant hepatocellular carcinoma.[13][14]

-

Elevated Liver Enzymes: Increases in serum levels of alanine transaminase (ALT) and aspartate transaminase (AST) are common indicators of liver stress.[15]

Cardiovascular Effects

The cardiovascular system is significantly impacted by the use of designer steroids.[16] Adverse effects include:

-

Dyslipidemia: A characteristic effect is a decrease in high-density lipoprotein (HDL) cholesterol ("good cholesterol") and an increase in low-density lipoprotein (LDL) cholesterol ("bad cholesterol"), which predisposes users to atherosclerosis.[17][18]

-

Hypertension: AAS can lead to an increase in blood pressure.[16][19]

-

Cardiac Hypertrophy: Steroid use can cause an increase in the mass of the heart's left ventricle, which can lead to reduced cardiac function.[20][21]

-

Thrombosis: Anabolic steroids can increase the risk of blood clots, which can lead to stroke or myocardial infarction.[5][16]

-

Arrhythmias and Sudden Cardiac Death: There is an association between AAS abuse and an increased risk of arrhythmias and sudden cardiac death.[16]

Endocrine and Reproductive Effects

The administration of exogenous androgens disrupts the normal functioning of the hypothalamic-pituitary-gonadal (HPG) axis.[4] This can lead to:

-

Suppression of Endogenous Testosterone Production: This results in testicular atrophy and can lead to infertility.[22]

-

Gynecomastia: The development of breast tissue in males, often due to the aromatization of some steroids into estrogens.[22]

-

Masculinization in Females: Women who use AAS may experience irreversible virilizing effects such as deepening of the voice, hirsutism, and clitoral enlargement.[5]

Neuropsychiatric and Behavioral Effects

Designer steroids can have profound effects on the central nervous system, leading to a range of psychiatric and behavioral changes.[23][24][25] These include:

-

Mood Alterations: Users may experience euphoria, irritability, mood swings, and depression.[23][26]

-

Aggression and Hostility: Increased aggression, often referred to as "roid rage," is a well-documented side effect.[23][27]

-

Cognitive Impairment: Some studies suggest that high doses of AAS can lead to distractibility, forgetfulness, and confusion.[26]

-

Dependence: A subset of users may develop a dependence syndrome, characterized by continued use despite adverse consequences.[28]

These effects are thought to be mediated by alterations in neurotransmitter systems, including the serotonin and dopamine pathways.[23]

Data Presentation

Table 1: Summary of Toxicological Effects of Designer Steroids by Organ System

| Organ System | Toxicological Effects |

| Liver | Cholestasis, Peliosis Hepatis, Hepatic Adenomas, Hepatocellular Carcinoma, Elevated Liver Enzymes[13][14][15] |

| Cardiovascular | Dyslipidemia (↓HDL, ↑LDL), Hypertension, Left Ventricular Hypertrophy, Thrombosis, Arrhythmias, Sudden Cardiac Death[5][16][17][18][19][20][21] |

| Endocrine | Suppression of Endogenous Testosterone, Testicular Atrophy, Infertility, Gynecomastia (in males), Masculinization (in females)[5][22] |

| Neuropsychiatric | Mood Swings, Aggression ("Roid Rage"), Depression, Anxiety, Psychosis, Cognitive Impairment, Dependence[23][26][27][28] |

Experimental Protocols

Receptor Binding Assay (Illustrative Example)

Objective: To determine the binding affinity of a designer steroid for the androgen receptor.

Methodology:

-

Cell Culture and Lysate Preparation: A cell line expressing the human androgen receptor (e.g., LNCaP cells) is cultured under standard conditions. The cells are then harvested and lysed to obtain a cytosolic extract containing the AR.

-

Radioligand Binding: The cell lysate is incubated with a constant concentration of a radiolabeled androgen (e.g., [³H]-mibolerone) and varying concentrations of the unlabeled designer steroid (the competitor).

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the designer steroid that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of the binding affinity.

Mandatory Visualizations

Androgen Receptor Signaling Pathway

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Designer steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anabolic steroid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacology of anabolic steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anabolic steroid-associated liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Androgenic Steroids - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Anabolic androgenic steroid-induced liver injury: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anabolic Androgenic Steroids Abuse and Liver Toxicity: Ingenta Connect [ingentaconnect.com]

- 16. Anabolic-androgenic steroids and cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Expert's Approach to Managing Cardiovascular Risk Among Athletes Using Anabolic-Androgenic Steroids - American College of Cardiology [acc.org]

- 18. Archive: Anabolic steroid use increases heart attack risk and causes liver damage | UC San Francisco [ucsf.edu]

- 19. Cardiovascular manifestations of anabolic steroids in association with demographic variables in body building athletes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. youtube.com [youtube.com]

- 22. Anabolic Steroid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. The Role of Anabolic Androgenic Steroids in Disruption of the Physiological Function in Discrete Areas of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Neuropsychiatric and Behavioral Involvement in AAS Abusers. A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ovid.com [ovid.com]

- 27. Anabolic androgenic steroids: what the psychiatrist needs to know | Advances in Psychiatric Treatment | Cambridge Core [cambridge.org]

- 28. Synthetic Androgens as Designer Supplements - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Norbolethone: From Obscurity to the BALCO Scandal

Abstract: This whitepaper provides a comprehensive technical overview of the synthetic anabolic-androgenic steroid (AAS) Norbolethone. It details its initial development, chemical properties, and the reasons for its commercial abandonment. The document further explores the re-emergence of this compound as a "designer" steroid in the early 2000s, central to the Bay Area Laboratory Co-operative (BALCO) doping scandal. We will examine the molecular pharmacology of this compound, including its mechanism of action via the androgen receptor. Finally, this guide presents detailed analytical methodologies for the detection of this compound and its metabolites in biological samples, a critical outcome of the BALCO investigation. This paper is intended for researchers, scientists, and professionals in the fields of drug development, endocrinology, and anti-doping science.

Introduction to this compound

Historical Context and Development

This compound (13-ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-4-en-3-one) is a synthetic, orally active anabolic-androgenic steroid.[1] It was first synthesized in 1966 by Wyeth Laboratories.[2] The initial research into this compound focused on its potential therapeutic applications, including promoting weight gain and treating short stature.[1][2] Despite undergoing clinical trials in humans during the 1960s, Wyeth Laboratories never commercially marketed the drug.[2] The project was ultimately abandoned due to concerns about its potential toxicity and adverse side effects, including bleeding disorders.[2][3] For decades, this compound remained an obscure compound, largely unknown outside of specialized scientific literature.

Chemical Properties

This compound is a 19-nor anabolic steroid, structurally related to norethandrolone.[1] Its chemical structure is distinguished by a 17α-ethyl group, which enhances its oral bioavailability. The key physicochemical properties of this compound are summarized in Table 1.

| Property | Value |

| IUPAC Name | (8R,9S,10R,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

| CAS Number | 1235-15-0 |

| Molecular Formula | C21H32O2 |

| Molar Mass | 316.485 g·mol−1 |

The BALCO Scandal: A Case Study in Designer Steroids

Overview of the Bay Area Laboratory Co-operative (BALCO)

The Bay Area Laboratory Co-operative (BALCO), founded by Victor Conte, began as a sports nutrition and testing facility.[4][5] However, it evolved into a sophisticated operation at the center of a major sports doping scandal.[5][6] BALCO supplied a number of high-profile professional athletes with a cocktail of performance-enhancing drugs, including undetectable "designer" steroids.[4][5]

The Role of Victor Conte and Patrick Arnold

Victor Conte orchestrated the distribution of these performance-enhancing drugs to elite athletes.[7] The "designer" steroids were synthesized by organic chemist Patrick Arnold.[7][8][9] Arnold's role was to create potent anabolic agents that were not on the list of banned substances and could evade standard anti-doping tests.[8][9] He provided BALCO with this compound and was also the creator of Tetrahydrogestrinone (THG), another infamous designer steroid known as "The Clear".[8][9][10]

Re-emergence and Identification of this compound

In 2002, the obscurity of this compound came to an end when Dr. Don Catlin, then the director of the UCLA Olympic Analytical Laboratory, identified it in an athlete's urine sample for the first time.[1][2] The sample presented an unusual profile with exceptionally low levels of endogenous steroids, suggesting the presence of a suppressive anabolic agent.[1] Since this compound was never commercially marketed, its detection pointed to a clandestine source.[1] This discovery was a pivotal moment in the unfolding BALCO scandal, highlighting the use of previously unknown or unmarketed drugs to circumvent anti-doping regulations.[11][12] U.S. cyclist Tammy Thomas was the first athlete to be sanctioned for its use.[2]

Molecular Pharmacology of this compound

Mechanism of Action: Androgen Receptor Binding

Like other anabolic-androgenic steroids, this compound exerts its physiological effects primarily through its interaction with the androgen receptor (AR).[13][14] The AR is a member of the nuclear receptor superfamily.[15] Upon binding with an androgen like this compound, the receptor-ligand complex undergoes a conformational change.[14] This complex then translocates into the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs).[14][15] This binding modulates the transcription of target genes, leading to an increase in protein synthesis in muscle cells, which results in muscle hypertrophy.[13][14]

Signaling Pathway

Analytical Chemistry and Detection

The identification of this compound in athletes' urine was a significant achievement in anti-doping science, primarily accomplished using Gas Chromatography-Mass Spectrometry (GC-MS).[1][12]

Experimental Protocol: Extraction and Derivatization of Urinary Steroids

The following protocol is a generalized procedure for the extraction and preparation of steroids from a urine matrix for GC-MS analysis, based on common methodologies.

-

Enzymatic Hydrolysis: To a 2 mL urine sample, add 0.6 mL of phosphate buffer (pH 6.5) containing β-glucuronidase from E. coli. Incubate the mixture at approximately 45-55°C for 30-60 minutes to deconjugate the steroid metabolites.[16]

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol/acetonitrile followed by 1 mL of deionized water.[16]

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with deionized water to remove interfering substances.

-

Elute the steroids with methanol or acetonitrile.

-

-

Derivatization:

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 70°C.[17]

-

To the dry residue, add 200 µL of pyridine and 200 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of BSTFA.[17]

-

Incubate the mixture at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives of the steroids.[17] This step is crucial as it increases the volatility and thermal stability of the steroids for GC analysis.

-

Experimental Protocol: GC-MS Analysis for this compound Detection

The following outlines typical GC-MS parameters for the analysis of steroid derivatives.

| Parameter | Specification |

| GC Column | CPS Analitica CC-5 MS capillary column (or similar 5% phenyl methylpolysiloxane column), 30-50 m length, 0.25 mm ID, 0.25 µm film thickness.[18] |

| Carrier Gas | Helium at a constant flow rate of ~1 mL/min.[16] |

| Injector | Splitless mode at 285°C.[18] |

| Oven Program | Initial temp 150°C, ramp to 230°C at 50°C/min, then ramp to 315°C at 7°C/min, hold for 25 min.[16][18] |

| MS Ion Source | Electron Ionization (EI) at 70 eV. |

| MS Temperatures | Ion source at 230°C, quadrupole at 150°C.[18] |

| MS Mode | Scan mode (e.g., m/z 75-700) for initial identification and comparison with spectral libraries.[18] Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted, high-sensitivity analysis.[16] |

Experimental Workflow

Conclusion

The story of this compound is a compelling example of how a forgotten pharmaceutical compound can be repurposed for illicit use in sports. Its development and subsequent abandonment by the pharmaceutical industry left a gap in regulatory and testing frameworks that was exploited decades later. The BALCO scandal, and specifically the detection of this compound by Dr. Don Catlin and his team, served as a critical wake-up call for the anti-doping community.[6] It underscored the necessity of developing more sophisticated, non-targeted detection methods and fostering proactive research to identify potential "designer" drugs before they become widespread. The analytical chemistry techniques refined in the wake of this scandal have become the bedrock of modern anti-doping protocols, ensuring a more level playing field for athletes. The case of this compound remains a pivotal chapter in the history of sports doping and a testament to the ongoing cat-and-mouse game between those who seek an unfair advantage and the scientists working to protect the integrity of sport.

References

- 1. Detection of this compound, an anabolic steroid never marketed, in athletes' urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Norboletone - Wikipedia [en.wikipedia.org]

- 3. gtfch.org [gtfch.org]

- 4. BALCO scandal - Wikipedia [en.wikipedia.org]

- 5. Bay Area Laboratory Co-operative - Wikipedia [en.wikipedia.org]

- 6. BALCO - the scandal that changed the US view on doping [playthegame.org]

- 7. tuljalegal.in [tuljalegal.in]

- 8. grokipedia.com [grokipedia.com]

- 9. Patrick Arnold - Wikipedia [en.wikipedia.org]

- 10. troscriptions.com [troscriptions.com]

- 11. Bioassay-based screening and detection of novel designer androgens | World Anti Doping Agency [wada-ama.org]

- 12. researchgate.net [researchgate.net]

- 13. Buy this compound | 797-58-0 [smolecule.com]

- 14. What is the mechanism of Norethandrolone? [synapse.patsnap.com]

- 15. Androgen Physiology, Pharmacology, Use and Misuse - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. fda.gov [fda.gov]

- 18. mdpi.com [mdpi.com]

The Anomaly of Norbolethone: A Technical Review of an Unmarketed Anabolic Steroid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norbolethone, a synthetic anabolic-androgenic steroid (AAS) developed in the 1960s, represents a peculiar case in pharmaceutical history. Despite showing early promise in clinical evaluations for promoting weight gain and addressing short stature, it was abruptly withdrawn from the developmental pipeline due to significant, yet largely unpublished, toxicity concerns. This guide synthesizes the available information on this compound, focusing on its known clinical history, presumed pharmacological action, and the experimental methodologies relevant to its evaluation. The conspicuous absence of detailed, publicly available clinical data, particularly regarding its adverse effects, remains a critical information gap and a central theme of this review.

Introduction

This compound (13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-3-one) was first synthesized in 1966 by Wyeth Laboratories.[1][2][3] As an orally active AAS, it was investigated for therapeutic applications including promoting weight gain and treating stunted growth in children.[1] However, the compound was never commercially marketed due to fears of toxicity that arose during its clinical evaluation phase.[1] Decades later, this compound resurfaced as a "designer steroid" in the realm of sports doping, notably in connection with the Bay Area Laboratory Co-operative (BALCO) scandal, after being detected in athletes' urine samples in the early 2000s.[1]

The primary challenge in comprehensively evaluating this compound is the lack of published data from its pivotal clinical trials. The specific adverse effects that led to the cessation of its development were not disclosed in detail, leaving a void in the scientific literature.[4] This guide aims to collate the fragmented public information and provide a framework for understanding this compound by detailing the probable experimental protocols and signaling pathways that would have been central to its assessment.

Published Clinical Evaluations: A Glimpse into Efficacy

The limited published clinical data on this compound focuses on its intended therapeutic effects. These early studies, while lacking the rigorous detail of modern clinical trials, provide some insight into its potential efficacy.

Table 1: Summary of Published Clinical Study Outcomes for this compound

| Study Focus | Patient Population | Key Reported Outcomes | Citation |

| Stunted Growth & Poor Thriving | Children & Adolescents | Increased body weight and height | [5] |

| Idiopathic Underweight | Adolescents & Adults | Increased body weight | [6] |

It is crucial to note that these studies do not provide detailed quantitative data on the magnitude of the effects, dosage regimens, or a comprehensive safety profile.

Unpublished Clinical Data: The Unseen Risks

The key to understanding this compound's failure to reach the market lies in its unpublished toxicity data. While the specific details are not available, later reports and analyses suggest that the adverse effects were significant.

Table 2: Postulated Adverse Effects from Unpublished this compound Clinical Trials

| Adverse Effect Category | Specific Manifestations (Reported Post-Hoc) |

| Androgenic Effects | Virilization in women |

| Hematological Effects | Bleeding disorders |

| General Toxicity | Considered a toxic drug, leading to project abandonment |

This table is based on secondary reports and the general understanding of AAS side effects, as the primary clinical data remains unpublished.[4]

Presumed Mechanism of Action: The Androgen Receptor Signaling Pathway

Like other anabolic-androgenic steroids, this compound's physiological effects are mediated through its interaction with the androgen receptor (AR). The binding of this compound to the AR is believed to initiate a cascade of cellular events leading to its anabolic and androgenic effects.

References

- 1. Norboletone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Detection of this compound, an anabolic steroid never marketed, in athletes' urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gtfch.org [gtfch.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. HTRF Human Androgen Receptor Detection Kit, 500 Assay Points | Revvity [revvity.com]

Norbolethone: A Technical Guide to its Classification as a 19-nor Anabolic Steroid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbolethone (13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-3-one) is a synthetic anabolic-androgenic steroid (AAS) that, despite never being commercially marketed for therapeutic use, has garnered significant interest within the scientific and athletic communities.[1] First synthesized in 1966 by Wyeth Laboratories, it was initially investigated for its potential to promote weight gain and treat short stature.[2] However, concerns over its toxicity led to the abandonment of its development.[2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical classification as a 19-nor anabolic steroid, its structural characteristics, synthesis, and known biological activities. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering a consolidated source of technical information, including available quantitative data and detailed experimental methodologies.

Chemical and Structural Classification

This compound's classification as a 19-nor anabolic steroid is fundamentally determined by its chemical structure. This classification is based on two key structural modifications to the testosterone backbone.

The 19-nor Designation

The "19-nor" prefix indicates the absence of a methyl group at the C-19 position of the steroid nucleus.[3] This structural alteration is a hallmark of a class of synthetic steroids, including nandrolone (19-nortestosterone), and is a primary determinant of their distinct pharmacological profiles compared to testosterone.

17α-Alkylation

This compound is also classified as a 17α-alkylated anabolic steroid. It possesses an ethyl group at the C-17α position. This modification is crucial for its oral bioavailability, as it sterically hinders the enzymatic oxidation of the 17β-hydroxyl group in the liver, thereby reducing first-pass metabolism.[4]

Physicochemical Properties

A summary of this compound's key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C21H32O2 | [2] |

| Molecular Weight | 316.485 g/mol | [2] |

| IUPAC Name | (8R,9S,10R,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | [2] |

| CAS Number | 1235-15-0 | [2] |

Synthesis

The primary route for the synthesis of this compound starts from the synthetic progestin, norgestrel.[5]

Synthetic Pathway Overview

The synthesis involves the nickel-catalyzed hydrogenation of the 17α-ethynyl group of norgestrel to an ethyl group.[5] This selective reduction is a key step in its production.

Experimental Protocol: Nickel-Catalyzed Hydrogenation (General Procedure)

-

Catalyst Preparation: A slurry of a nickel catalyst (e.g., Raney nickel) is prepared in a suitable solvent (e.g., ethanol) under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Setup: The starting material, norgestrel, is dissolved in an appropriate solvent and added to a reaction vessel equipped with a stirrer and a gas inlet. The catalyst slurry is then carefully added to the reaction mixture.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas, and the reaction is allowed to proceed under a positive pressure of hydrogen at a controlled temperature. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Purification: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.

Biological Activity and Mechanism of Action

This compound, like other AAS, exerts its biological effects primarily through its interaction with the androgen receptor (AR).

Anabolic and Androgenic Effects

This compound is reported to possess a high anabolic-to-androgenic ratio, suggesting a favorable profile for promoting muscle growth with potentially reduced androgenic side effects.[5]

| Parameter | Value | Reference |

| Anabolic Rating | 350 | [Unofficial Source] |

| Androgenic Rating | 20 | [Unofficial Source] |

| Anabolic:Androgenic Ratio | ~17.5 : 1 | [Calculated] |

Note: The anabolic and androgenic ratings are based on unofficial sources and should be interpreted with caution. These values are typically determined relative to a reference steroid like methyltestosterone.

Signaling Pathway

The primary mechanism of action for this compound involves its function as an agonist of the androgen receptor. The binding of this compound to the AR initiates a cascade of cellular events leading to its anabolic and androgenic effects.

Experimental Protocol: Hershberger Assay for Anabolic and Androgenic Activity

The anabolic and androgenic activity of steroids is typically determined using the Hershberger assay in castrated male rats.[6][7]

-

Animal Model: Immature, castrated male rats are used as the experimental model. Castration removes the endogenous source of androgens, making the accessory sex tissues sensitive to exogenous androgens.

-

Dosing: The test compound (this compound) is administered daily for a set period (e.g., 10 days) at various dose levels. A vehicle control group and a positive control group (e.g., testosterone propionate) are also included.

-

Tissue Collection: At the end of the dosing period, the animals are euthanized, and specific androgen-sensitive tissues are carefully dissected and weighed. These tissues typically include the ventral prostate, seminal vesicles (with coagulating glands), and the levator ani muscle.

-

Data Analysis: The weights of the androgenic tissues (prostate and seminal vesicles) and the anabolic tissue (levator ani muscle) are compared between the different treatment groups. The anabolic-to-androgenic ratio is calculated by comparing the relative potency of the test compound to the reference standard in stimulating the growth of these respective tissues.

Pharmacokinetics and Metabolism

The 17α-ethyl group of this compound confers oral bioavailability.[4] However, specific quantitative pharmacokinetic data for this compound, such as its oral bioavailability percentage, plasma half-life, and detailed metabolic profile, are not well-documented in publicly available scientific literature.

General metabolic pathways for 19-nor steroids involve hepatic reduction, hydroxylation, and conjugation prior to excretion.[8] It is presumed that this compound undergoes similar metabolic transformations. The identification of this compound and its metabolites in urine has been a subject of interest in the context of anti-doping analysis.[1]

Receptor Binding Affinity

Experimental Protocol: Competitive Radioligand Binding Assay

-

Receptor Source: A source of the target receptor is required. This can be a tissue homogenate from an androgen-sensitive organ (e.g., rat prostate for AR) or a cell line engineered to express the receptor of interest.

-

Radioligand: A high-affinity radiolabeled ligand for the receptor is used (e.g., [3H]-dihydrotestosterone for the AR).

-

Competition: The receptor preparation is incubated with a fixed concentration of the radioligand in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Separation and Detection: After incubation, the bound and free radioligand are separated (e.g., by filtration). The amount of bound radioactivity is then quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value.

Conclusion

This compound's classification as a 19-nor, 17α-alkylated anabolic steroid is firmly established by its chemical structure. The absence of the C-19 methyl group and the presence of a 17α-ethyl group are its defining features, which are responsible for its high oral bioavailability and its characteristic anabolic and androgenic properties. While qualitative information regarding its synthesis and biological activity is available, there is a notable lack of publicly accessible, detailed quantitative data from preclinical or clinical studies. This includes precise anabolic/androgenic ratios from standardized assays, receptor binding affinities, and comprehensive pharmacokinetic profiles. The information presented in this technical guide consolidates the current understanding of this compound and highlights the areas where further research is needed to fully characterize this potent synthetic steroid. Its history as a "designer steroid" underscores the importance of continued research and surveillance in the field of anabolic agents.[9]

References

- 1. Detection of this compound, an anabolic steroid never marketed, in athletes' urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Norboletone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Bioavailability of orally administered sex steroids used in oral contraception and hormone replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gtfch.org [gtfch.org]

- 6. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the rodent Hershberger bioassay using three reference (anti)androgens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of an anabolic steroid (this compound) on the function of the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioassay-based screening and detection of novel designer androgens | World Anti Doping Agency [wada-ama.org]

An In-Depth Technical Guide to Norbolethone (CAS 1235-15-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbolethone, with the CAS registry number 1235-15-0, is a synthetic, orally active anabolic-androgenic steroid (AAS).[1][2] First synthesized in 1966 by Wyeth Laboratories under the code Wy-3475, it was investigated for its potential therapeutic applications in treating conditions such as short stature and underweight individuals.[1][3] However, due to concerns regarding its adverse effects, this compound was never commercially marketed.[4] It gained notoriety in the early 2000s as a "designer" steroid detected in athletes' urine samples, highlighting its illicit use in sports for performance enhancement.[1][3]

This technical guide provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis, mechanism of action, pharmacology, and analytical detection methods.

Physicochemical Properties

This compound is a 19-nor-testosterone derivative. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1235-15-0 | [1] |

| Molecular Formula | C₂₁H₃₂O₂ | [5] |

| Molecular Weight | 316.48 g/mol | [5] |

| IUPAC Name | (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-3-one | [6] |

| Synonyms | Genabol, Wy-3475 | [4] |

| Melting Point | 144-145 °C | [6] |

| UV max | 241 nm | [6] |

| Anabolic:Androgenic Ratio | 350:20 | [7] |

Synthesis

The primary route for the synthesis of this compound involves the nickel-catalyzed hydrogenation of Norgestrel.[4][7] Norgestrel, a synthetic progestin, serves as the starting material. The key transformation is the reduction of the 17α-ethynyl group of Norgestrel to an ethyl group to yield this compound.

Experimental Protocol: Synthesis of this compound from Norgestrel

While a detailed, step-by-step industrial synthesis protocol is not publicly available, the following is a generalized laboratory-scale procedure based on the known chemical transformation:

-

Reaction Setup: In a suitable reaction vessel, dissolve Norgestrel in an appropriate solvent (e.g., ethanol or ethyl acetate).

-

Catalyst Addition: Add a nickel-based catalyst, such as Raney nickel, to the solution.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere at a controlled pressure and temperature. The reaction is typically stirred or agitated to ensure efficient mixing.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.

-

Work-up: Once the reaction is complete, filter the mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Mechanism of Action and Pharmacology

This compound exerts its biological effects primarily through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[8]

Upon entering the cell, this compound binds to the AR in the cytoplasm, causing the dissociation of heat shock proteins and inducing a conformational change in the receptor. This complex then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the anabolic and androgenic effects of the steroid.

Pharmacological Effects

This compound exhibits a high anabolic-to-androgenic ratio of 350:20, suggesting a strong potential for promoting muscle growth with relatively lower androgenic side effects compared to testosterone.[7] The anabolic effects include increased protein synthesis and muscle mass, while the androgenic effects can manifest as virilization in women and other androgen-related side effects.[5]

Metabolism

This compound is metabolized in the liver through various enzymatic reactions, including reduction, hydroxylation, and conjugation.[5] The identification of its metabolites is crucial for developing effective anti-doping detection methods. At least one likely metabolite has been detected in urine samples.[1][3]

Analytical Methods

The detection of this compound and its metabolites in biological fluids, primarily urine, is performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for the detection of anabolic steroids. The analysis of this compound by GC-MS typically involves a multi-step sample preparation process.

Experimental Protocol: GC-MS Analysis of this compound in Urine

-

Hydrolysis: To a urine sample (typically 2-5 mL), add a buffer (e.g., phosphate buffer, pH 7) and β-glucuronidase enzyme to cleave the glucuronide conjugates. Incubate the mixture at an elevated temperature (e.g., 50-60°C) for a specified time (e.g., 1-3 hours).

-

Extraction: Adjust the pH of the hydrolyzed urine to be alkaline (pH 9-10) and perform a liquid-liquid extraction with an organic solvent such as diethyl ether or a mixture of n-pentane and ethyl acetate.

-

Derivatization: Evaporate the organic extract to dryness and reconstitute the residue in a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst. Heat the mixture to facilitate the formation of trimethylsilyl (TMS) derivatives, which are more volatile and thermally stable for GC analysis.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The separation is typically performed on a capillary column, and the mass spectrometer is operated in either full-scan or selected-ion monitoring (SIM) mode for detection and identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers an alternative and often more sensitive method for the detection of this compound and its metabolites, with the advantage that derivatization is not always necessary.

Experimental Protocol: LC-MS/MS Analysis of this compound in Urine

-

Sample Preparation: A urine sample can be subjected to enzymatic hydrolysis as in the GC-MS protocol, although direct analysis of conjugated metabolites is also possible. The sample is then typically cleaned up and concentrated using solid-phase extraction (SPE).

-

LC Separation: Inject the prepared sample onto a reverse-phase LC column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate, is used to separate the analytes.

-

MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its metabolites are monitored for sensitive and selective detection.

Conclusion

This compound is a potent synthetic anabolic steroid that, despite never being marketed, has been illicitly used for performance enhancement. This guide has provided a detailed technical overview of its chemical properties, synthesis, mechanism of action, and analytical detection. A thorough understanding of these aspects is essential for researchers, scientists, and drug development professionals working in related fields, as well as for anti-doping agencies in their efforts to ensure fair competition in sports. Further research into its detailed metabolic pathways and long-term health effects is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. hmdb.ca [hmdb.ca]

- 3. Detection of this compound, an anabolic steroid never marketed, in athletes' urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gtfch.org [gtfch.org]

- 5. Buy this compound | 797-58-0 [smolecule.com]

- 6. CAS 1235-15-0: this compound | CymitQuimica [cymitquimica.com]

- 7. steroidsourcetalk.cc [steroidsourcetalk.cc]

- 8. KEGG DRUG: this compound [genome.jp]

Methodological & Application

Application Note: Detection of Norbolethone in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note provides a detailed protocol for the detection and identification of the synthetic anabolic-androgenic steroid (AAS) norbolethone in human urine using gas chromatography-mass spectrometry (GC-MS). This compound is a designer steroid that has never been commercially marketed but has been identified in athlete urine samples, making its detection crucial for anti-doping laboratories.[1][2] This document outlines the necessary procedures for sample preparation, including enzymatic hydrolysis, liquid-liquid extraction (LLE), and derivatization, followed by GC-MS analysis. The provided methodologies are intended for researchers, scientists, and professionals in the fields of drug testing, forensic toxicology, and pharmaceutical analysis.

Introduction

This compound (13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-3-one) is a potent synthetic anabolic steroid developed in the 1960s but never commercially released.[1][2] Its clandestine use as a performance-enhancing drug poses a significant challenge for anti-doping agencies. The primary analytical method for the detection of this compound and its metabolites in urine is gas chromatography-mass spectrometry (GC-MS), often coupled with tandem mass spectrometry (GC-MS/MS) for enhanced sensitivity and specificity.

Due to the low concentrations of steroids and their metabolites typically found in urine, a robust analytical method requires efficient sample preparation to remove interfering matrix components and to convert the analytes into a form suitable for GC-MS analysis. This typically involves the cleavage of conjugated metabolites (glucuronides and sulfates) through enzymatic hydrolysis, followed by extraction and chemical derivatization to increase the volatility and thermal stability of the analytes. The most common derivatization technique for steroids is silylation, which involves the replacement of active hydrogens on hydroxyl and keto groups with a trimethylsilyl (TMS) group.

This application note details a comprehensive protocol for the GC-MS analysis of this compound in urine, from sample preparation to data acquisition and interpretation.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., methyltestosterone)

-

β-glucuronidase from E. coli

-

Phosphate buffer (pH 7.0)

-

Sodium carbonate/bicarbonate buffer (pH 9.6)

-

Tert-butyl methyl ether (TBME)

-

Methanol (analytical grade)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Ammonium iodide (NH₄I)

-

Dithiothreitol (DTE) or Ethanethiol

-

Anhydrous sodium sulfate

-

Urine samples (blank and fortified)

Sample Preparation

The sample preparation protocol involves enzymatic hydrolysis, liquid-liquid extraction, and derivatization.

-

Hydrolysis:

-

To 2 mL of urine in a glass tube, add 50 µL of the internal standard solution.

-

Add 1 mL of phosphate buffer (pH 7.0).

-

Add 50 µL of β-glucuronidase solution.

-

Vortex the mixture and incubate at 55°C for 1 hour to cleave the glucuronide conjugates.

-

-

Liquid-Liquid Extraction (LLE):

-

After incubation, allow the sample to cool to room temperature.

-

Add 250 µL of 7% potassium carbonate solution to adjust the pH to approximately 9-10.

-

Add 5 mL of tert-butyl methyl ether (TBME).

-

Shake vigorously for 10 minutes.

-

Centrifuge at 2000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer (TBME) to a clean tube.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

-

Derivatization:

-

To the dried residue, add 50 µL of the derivatizing reagent (MSTFA/NH₄I/DTE in a ratio of 1000:2:2, v/w/w).

-

Seal the tube and heat at 60°C for 30 minutes.

-

After cooling, the sample is ready for GC-MS analysis.

-

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of anabolic steroids. Optimization may be required based on the specific instrument used.

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP Ultra-1 (17m x 0.22mm x 0.11µm) or equivalent |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injection Volume | 2 µL |

| Injector Temperature | 280°C |

| Split Ratio | 10:1 |

| Oven Program | Initial temperature 100°C (hold for 0.2 min), ramp at 90°C/min to 190°C, then 10°C/min to 225°C, and finally 90°C/min to 310°C (hold for 0.95 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Transfer Line Temp. | 280°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |

Data Presentation

For quantitative analysis, a calibration curve should be prepared using fortified blank urine samples. The following table summarizes the key analytical parameters for this compound and a potential internal standard. Note that the retention time and mass-to-charge ratios for this compound are based on predicted data for its mono-TMS derivative and should be confirmed with a certified reference standard.

| Compound | Derivative | Retention Time (min) | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| This compound | Mono-TMS | To be determined | 388 | To be determined | To be determined |

| Methyltestosterone (ISTD) | Bis-TMS | To be determined | 446 | 301 | 198 |

Note: The mass spectrum of the TMS derivative of this compound is predicted to have a molecular ion at m/z 388. The specific quantifier and qualifier ions need to be determined experimentally by analyzing the mass spectrum of the derivatized reference standard.

Method Validation Parameters (Illustrative)

A full method validation should be performed according to established guidelines (e.g., ISO 17025). The following table provides illustrative performance characteristics that should be evaluated.

| Parameter | Target Value |

| Limit of Detection (LOD) | < 2 ng/mL |

| Limit of Quantification (LOQ) | < 5 ng/mL |

| Linearity (r²) | > 0.99 |

| Precision (RSD%) | < 15% |

| Accuracy/Recovery (%) | 85-115% |

Visualization

Experimental Workflow

The overall experimental workflow for the detection of this compound in urine is depicted in the following diagram.

This compound Derivatization

The derivatization of this compound with MSTFA results in the formation of a trimethylsilyl (TMS) ether at the hydroxyl group, increasing its volatility for GC-MS analysis.

Discussion

The successful detection of this compound relies on a meticulous sample preparation process to ensure efficient extraction and derivatization. The choice of internal standard is critical for accurate quantification and should ideally be a structurally similar compound that is not endogenously present in urine. Methyltestosterone is a commonly used internal standard for anabolic steroid analysis.

The GC-MS parameters provided are a starting point and may require optimization for different instruments and columns to achieve the best chromatographic separation and sensitivity. The use of Selected Ion Monitoring (SIM) mode is recommended for routine screening and quantification due to its higher sensitivity compared to full scan mode. However, full scan data is valuable for the initial identification of unknown compounds and for confirming the identity of suspected positive samples by comparing the full mass spectrum with that of a reference standard.

It is also important to consider the analysis of this compound metabolites. Anabolic steroids are often extensively metabolized, and the detection of specific metabolites can extend the window of detection after administration. Therefore, further research to identify and characterize the major urinary metabolites of this compound is crucial for robust anti-doping control.

Conclusion

This application note provides a detailed and practical protocol for the detection of the designer anabolic steroid this compound in human urine by GC-MS. The described methodology, which includes enzymatic hydrolysis, liquid-liquid extraction, and silylation, is a robust and reliable approach for use in anti-doping and forensic laboratories. Adherence to proper quality control and method validation procedures is essential for obtaining accurate and defensible results.

References

Application Note: Quantitative Analysis of Norbolethone in Human Urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the quantitative analysis of Norbolethone, a synthetic anabolic-androgenic steroid, in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Due to the absence of a commercially available deuterated this compound, a structurally similar deuterated steroid is proposed as an internal standard for quantitative analysis. This method is intended for researchers, scientists, and drug development professionals involved in anti-doping research and metabolism studies.

Introduction

This compound (13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-3-one) is a potent synthetic anabolic steroid that was developed in the 1960s but never commercially marketed.[1] Its clandestine use as a "designer" steroid in sports has necessitated the development of reliable methods for its detection and quantification in biological matrices.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal analytical technique for identifying and quantifying trace levels of prohibited substances like this compound in complex biological samples such as urine.[4]

This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of this compound from human urine. The methodology is designed to provide a robust starting point for laboratories to implement and validate for their specific research needs.

Experimental

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the extraction of this compound from human urine.

Materials:

-

Human urine samples

-

This compound reference standard

-

Internal Standard (IS): Testosterone-d3 (or other suitable structurally similar deuterated steroid)

-

Phosphate buffer (pH 7)

-

β-glucuronidase (from E. coli)

-

SPE cartridges (e.g., C18, 100 mg, 3 mL)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

Protocol:

-

To 2 mL of urine, add 1 mL of phosphate buffer (pH 7).

-

Add the internal standard solution.

-

Add 50 µL of β-glucuronidase solution and incubate at 55°C for 1 hour to cleave any potential glucuronide conjugates.

-

Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the pre-treated urine sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.

-

Dry the cartridge thoroughly under vacuum or with nitrogen.

-

Elute this compound and the internal standard with 3 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters (Positive Ion Mode):

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Data Acquisition

Data was acquired in Multiple Reaction Monitoring (MRM) mode. The following MRM transitions are proposed as a starting point and should be optimized for the specific instrument used. The precursor ion for this compound is its protonated molecule [M+H]⁺ at m/z 317.2.

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|---|

| This compound (Quantifier) | 317.2 | 299.2 | 100 | 30 | 15 |

| This compound (Qualifier) | 317.2 | 109.1 | 100 | 30 | 25 |

| Testosterone-d3 (IS) | 292.2 | 109.1 | 100 | 30 | 25 |

Note: Cone voltage and collision energy are instrument-dependent and require optimization.

Results and Discussion